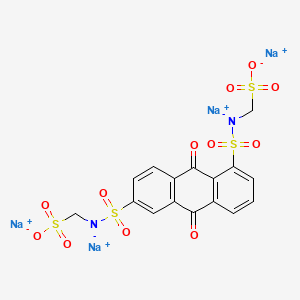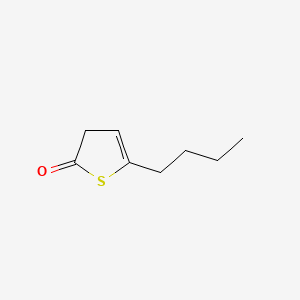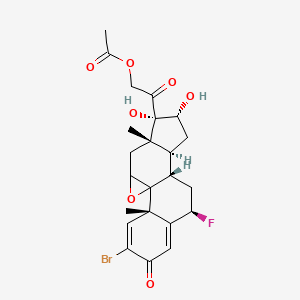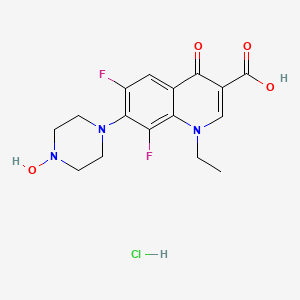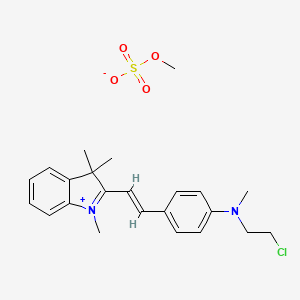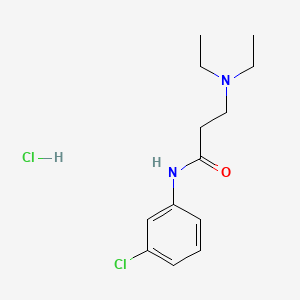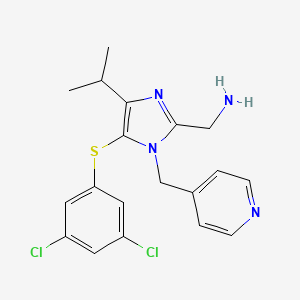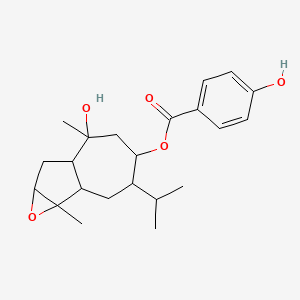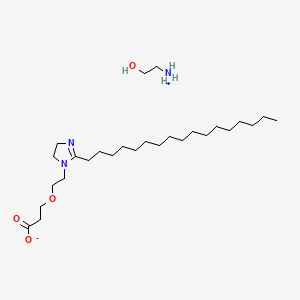![molecular formula C42H42N2O3 B12710690 2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 94088-63-8](/img/structure/B12710690.png)
2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound characterized by its spiro structure, which consists of two cyclic systems connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step organic reactions. One common approach is the Suzuki cross-coupling reaction, which is used to form the spirocyclic core. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as chlorobenzene or o-dichlorobenzene and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Known for its use in organic electronics and as a non-fullerene acceptor.
Spiro[acridine-9,9′-xanthene]: Utilized in the development of thermally activated delayed fluorescence (TADF) materials.
Spiro[cyclohexane-1,1’-isobenzofuran]: Explored for its potential in synthetic organic chemistry.
Uniqueness
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
94088-63-8 |
|---|---|
Molekularformel |
C42H42N2O3 |
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
2'-(dibenzylamino)-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C42H42N2O3/c1-3-5-25-43(26-6-4-2)34-21-23-37-40(28-34)46-39-24-22-33(27-38(39)42(37)36-20-14-13-19-35(36)41(45)47-42)44(29-31-15-9-7-10-16-31)30-32-17-11-8-12-18-32/h7-24,27-28H,3-6,25-26,29-30H2,1-2H3 |
InChI-Schlüssel |
NKALOPUGCTYSOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



